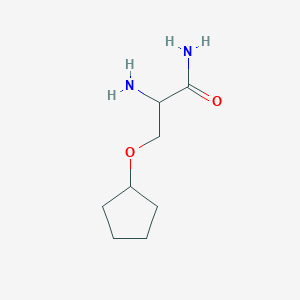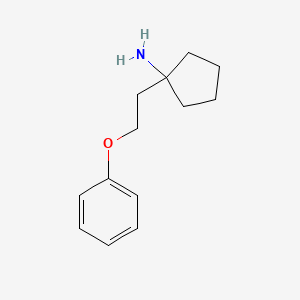
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine is a heterocyclic compound that features a benzothiazole core substituted with a 5-methylthiophene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzothiazole with 5-methylthiophene-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would vary based on the specific bioactivity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Thiophene Derivatives: Compounds containing the thiophene ring, such as 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde, also show diverse applications in medicinal chemistry and materials science.
Uniqueness
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine is unique due to the combination of the benzothiazole and thiophene moieties, which confer distinct electronic and structural properties
Propiedades
Fórmula molecular |
C12H10N2S2 |
|---|---|
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C12H10N2S2/c1-7-2-5-10(15-7)12-14-9-4-3-8(13)6-11(9)16-12/h2-6H,13H2,1H3 |
Clave InChI |
WBHFLLORCYPDTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=NC3=C(S2)C=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


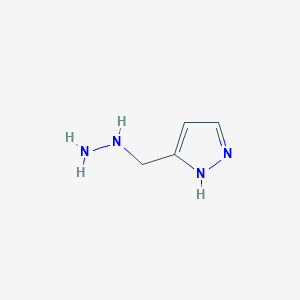

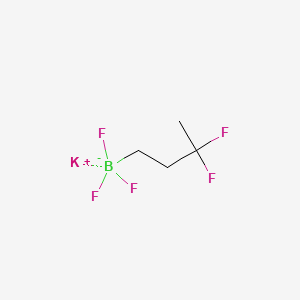
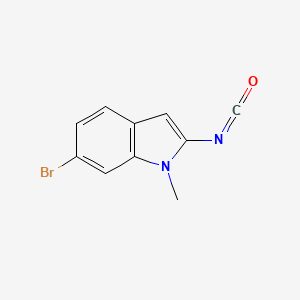
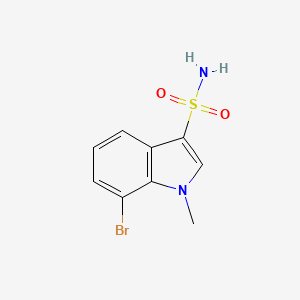
![6-Hydroxy-1-azaspiro[3.3]heptan-2-one](/img/structure/B13567592.png)
